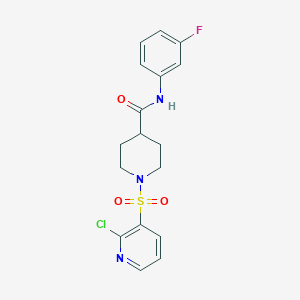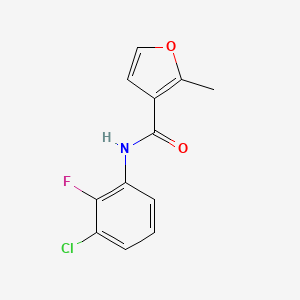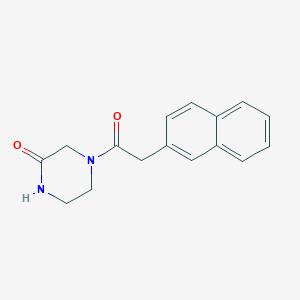
1-(2-chloropyridin-3-yl)sulfonyl-N-(3-fluorophenyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chloropyridin-3-yl)sulfonyl-N-(3-fluorophenyl)piperidine-4-carboxamide, also known as CP-810, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Wirkmechanismus
1-(2-chloropyridin-3-yl)sulfonyl-N-(3-fluorophenyl)piperidine-4-carboxamide exerts its therapeutic effects by inhibiting the activity of specific enzymes and proteins in the body. It has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. By inhibiting histone deacetylases, 1-(2-chloropyridin-3-yl)sulfonyl-N-(3-fluorophenyl)piperidine-4-carboxamide can alter gene expression patterns and induce cell death in cancer cells. 1-(2-chloropyridin-3-yl)sulfonyl-N-(3-fluorophenyl)piperidine-4-carboxamide also inhibits the activity of beta-secretase, an enzyme that is involved in the production of amyloid-beta plaques in the brain. By inhibiting beta-secretase, 1-(2-chloropyridin-3-yl)sulfonyl-N-(3-fluorophenyl)piperidine-4-carboxamide can reduce the accumulation of amyloid-beta plaques and improve cognitive function.
Biochemical and Physiological Effects:
1-(2-chloropyridin-3-yl)sulfonyl-N-(3-fluorophenyl)piperidine-4-carboxamide has been shown to have several biochemical and physiological effects in the body. It has been found to induce cell death in cancer cells, reduce the accumulation of amyloid-beta plaques in the brain, and improve motor function in animal models of Parkinson's disease. 1-(2-chloropyridin-3-yl)sulfonyl-N-(3-fluorophenyl)piperidine-4-carboxamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(2-chloropyridin-3-yl)sulfonyl-N-(3-fluorophenyl)piperidine-4-carboxamide for lab experiments is its potent anti-cancer properties, which make it a promising candidate for the development of new cancer therapies. 1-(2-chloropyridin-3-yl)sulfonyl-N-(3-fluorophenyl)piperidine-4-carboxamide also has neuroprotective effects, which make it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. However, one of the limitations of 1-(2-chloropyridin-3-yl)sulfonyl-N-(3-fluorophenyl)piperidine-4-carboxamide is its potential toxicity, which needs to be carefully evaluated in preclinical studies before it can be used in human clinical trials.
Zukünftige Richtungen
There are several future directions for the study of 1-(2-chloropyridin-3-yl)sulfonyl-N-(3-fluorophenyl)piperidine-4-carboxamide. One potential direction is the development of new cancer therapies based on 1-(2-chloropyridin-3-yl)sulfonyl-N-(3-fluorophenyl)piperidine-4-carboxamide, either alone or in combination with other anti-cancer agents. Another direction is the investigation of 1-(2-chloropyridin-3-yl)sulfonyl-N-(3-fluorophenyl)piperidine-4-carboxamide as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to evaluate the safety and toxicity of 1-(2-chloropyridin-3-yl)sulfonyl-N-(3-fluorophenyl)piperidine-4-carboxamide in preclinical models before it can be used in human clinical trials.
Synthesemethoden
1-(2-chloropyridin-3-yl)sulfonyl-N-(3-fluorophenyl)piperidine-4-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-chloropyridine-3-sulfonyl chloride with 3-fluoroaniline, followed by the addition of piperidine-4-carboxylic acid and N,N-dimethylformamide. The resulting compound is then purified using column chromatography to obtain 1-(2-chloropyridin-3-yl)sulfonyl-N-(3-fluorophenyl)piperidine-4-carboxamide in its pure form.
Wissenschaftliche Forschungsanwendungen
1-(2-chloropyridin-3-yl)sulfonyl-N-(3-fluorophenyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have potent anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. 1-(2-chloropyridin-3-yl)sulfonyl-N-(3-fluorophenyl)piperidine-4-carboxamide has also been found to have neuroprotective effects by reducing the accumulation of amyloid-beta plaques in the brain, which are associated with Alzheimer's disease. Additionally, 1-(2-chloropyridin-3-yl)sulfonyl-N-(3-fluorophenyl)piperidine-4-carboxamide has been shown to improve motor function in animal models of Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(2-chloropyridin-3-yl)sulfonyl-N-(3-fluorophenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN3O3S/c18-16-15(5-2-8-20-16)26(24,25)22-9-6-12(7-10-22)17(23)21-14-4-1-3-13(19)11-14/h1-5,8,11-12H,6-7,9-10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZAQLCNEMYKEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC(=CC=C2)F)S(=O)(=O)C3=C(N=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloropyridin-3-yl)sulfonyl-N-(3-fluorophenyl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(5-ethylthiophen-2-yl)-1,3-thiazol-2-yl]oxane-4-carboxamide](/img/structure/B7537492.png)
![1-[2,4,6-Trimethyl-3-[(3-morpholin-4-ylsulfonylphenyl)methylsulfanylmethyl]phenyl]ethanone](/img/structure/B7537493.png)

![2,2-Dimethyl-1-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7537507.png)


![4-[2-(2,3-Dimethylphenoxy)acetyl]piperazin-2-one](/img/structure/B7537535.png)
![(3-Fluorophenyl)-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]methanone](/img/structure/B7537543.png)


![N-[(1,5-dimethylpyrrol-2-yl)methyl]-3,5-difluorobenzamide](/img/structure/B7537562.png)

![4-[2-(3-Methylphenoxy)acetyl]piperazin-2-one](/img/structure/B7537576.png)
![(2E)-3-(2-methoxyphenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enamide](/img/structure/B7537585.png)